Ethyl Cyanoacetate-2,3-13C2

Mass Spectrometry Isotope Dilution Internal Standard

Ethyl Cyanoacetate-2,3-13C2 is a stable-isotope-labeled analog of ethyl cyanoacetate in which the two carbon atoms at the methylene (C2) and cyano (C3) positions are replaced with carbon-13. With a molecular formula of C3¹²C2H7NO2 and a molecular weight of 115.1 g/mol, it carries a characteristic +2 Da mass shift relative to the unlabeled parent (113.12 g/mol).

Molecular Formula C5H7NO2
Molecular Weight 115.101
CAS No. 1329809-26-8
Cat. No. B590096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cyanoacetate-2,3-13C2
CAS1329809-26-8
Synonyms2-Cyano-acetic Acid Ethyl Ester-13C2;  (Ethoxycarbonyl)acetonitrile-13C2;  Cyanoacetic Acid Ethyl Ester-13C2;  Cyanoacetic Ester-13C2;  Ethyl 2-Cyanoacetate-13C2;  Malonic Acid Ethyl Ester Nitrile-13C2;  NSC 8844-13C2; 
Molecular FormulaC5H7NO2
Molecular Weight115.101
Structural Identifiers
SMILESCCOC(=O)CC#N
InChIInChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1
InChIKeyZIUSEGSNTOUIPT-CQDYUVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Cyanoacetate-2,3-13C2 (CAS 1329809-26-8) Procurement Baseline: A Stable-Isotope-Labeled Building Block for Tracer Synthesis


Ethyl Cyanoacetate-2,3-13C2 is a stable-isotope-labeled analog of ethyl cyanoacetate in which the two carbon atoms at the methylene (C2) and cyano (C3) positions are replaced with carbon-13 . With a molecular formula of C3¹²C2H7NO2 and a molecular weight of 115.1 g/mol, it carries a characteristic +2 Da mass shift relative to the unlabeled parent (113.12 g/mol) . The compound is supplied as a neat, colorless oil and is primarily employed as a synthetic building block to introduce ¹³C labels into heterocyclic scaffolds—most notably pyrimidines and purines—for subsequent use as internal standards or metabolic tracers in mass spectrometry and NMR studies .

Why Unlabeled Ethyl Cyanoacetate or Other ¹³C-Isotopologues Cannot Substitute for Ethyl Cyanoacetate-2,3-13C2 in Traceable Synthesis


Unlabeled ethyl cyanoacetate (CAS 105-56-6) lacks the indispensable +2 Da mass shift required for distinguishing synthetic products from endogenous background in mass spectrometry, rendering it invisible in isotope-dilution LC-MS/MS workflows . While alternative ¹³C-isotopologues such as Ethyl Cyanoacetate-1,2-13C2 (CAS 147151-03-9) or Ethyl Cyanoacetate-3-13C (CAS 698387-41-6) provide isotopic enrichment, they label different carbon positions . The 2,3-13C2 pattern specifically targets the C2 methylene and C3 cyano carbons—the two positions that are incorporated intact into the heterocyclic ring during pyrimidine and purine cyclocondensation reactions . Selecting a labeling pattern misaligned with the mechanistic question under investigation leads to loss of positional information and invalidates subsequent NMR-based structural elucidation or metabolic tracing conclusions.

Quantitative Differentiation Evidence for Ethyl Cyanoacetate-2,3-13C2 vs. Closest Comparators


Mass Spectrometry Traceability: +2 Da Isotopic Shift Enables Unambiguous Analyte Discrimination

Ethyl Cyanoacetate-2,3-13C2 exhibits a molecular ion (M) at m/z 115.1 in MS, representing a +2 Da shift from the unlabeled ethyl cyanoacetate (M at m/z 113.1) . This 2-Da separation is sufficient to eliminate isotopic cross-talk between the analyte and internal standard channels in Q1/Q3 mass filtering, provided the labeling pattern is purged of unlabeled carryover . In contrast, the single-labeled analog Ethyl Cyanoacetate-3-13C (CAS 698387-41-6) yields only a +1 Da shift (M 114.11), which has a higher probability of overlapping with the natural-abundance M+1 isotopologue of the unlabeled analyte, compromising quantification accuracy at low concentrations .

Mass Spectrometry Isotope Dilution Internal Standard

Position-Specific ¹³C Incorporation: C2–C3 Labeling Pattern Matches Heterocycle Cyclocondensation Precursors

The 2,3-13C2 labeling pattern places ¹³C at the methylene carbon (C2, δ ~25 ppm in ¹³C NMR of the unlabeled ester) and the cyano carbon (C3, δ ~116 ppm) . These two positions are the ones that undergo cyclocondensation with amidine or urea nucleophiles to form the pyrimidine ring, meaning both ¹³C labels are incorporated into the product scaffold without scrambling . By contrast, Ethyl Cyanoacetate-1,2-13C2 (CAS 147151-03-9) places ¹³C at the ester carbonyl (C1) and methylene (C2), but the ester carbonyl is typically lost as ethanol during cyclization and does not enter the heterocyclic product, rendering one of the two labels irrelevant for downstream NMR analysis .

Isotope-Labeled Synthesis NMR Spectroscopy Reaction Mechanism Elucidation

Isotopic Enrichment Purity: >95% ¹³C Incorporation Minimizes Unlabeled Carryover in Tracer Experiments

Commercial Ethyl Cyanoacetate-2,3-13C2 is supplied with a minimum chemical purity of >95% (GC or HPLC) and concurrent isotopic enrichment of >95% at both the C2 and C3 positions, as specified by multiple independent suppliers [1]. This specification is critical because any unlabeled fraction (<5%) produces a background signal at m/z 113 that interferes with the internal standard channel in MS quantification. For the unlabeled parent compound, routine commercial purity is 98+% (GC) but isotopic purity is undefined—the natural ¹³C abundance (~1.1% per carbon) generates an inherent M+1 peak of ~5.5% that cannot be suppressed .

Isotopic Purity Procurement Specification Quality Control

Cost-per-Label Efficiency: Dual ¹³C Incorporation at a Price-Parity-Adjusted Value vs. Single-Labeled Analogs

At representative pricing from a common supplier (Toronto Research Chemicals via CymitQuimica), Ethyl Cyanoacetate-2,3-13C2 is listed at €273 for 25 mg (€10.9/mg) and €1,809 for 250 mg (€7.2/mg) . The single-labeled Ethyl Cyanoacetate-3-13C is priced at €280 for 100 mg (€2.8/mg) and €1,860 for 1 g (€1.86/mg) . At the 250 mg scale, the 2,3-13C2 compound costs €7.2/mg, yielding two ¹³C labels per molecule at a per-label cost of €3.6/mg. The single-labeled analog at the 100 mg scale costs €2.8/mg for one ¹³C label. For applications requiring two positional labels, the 2,3-13C2 compound thus provides a 22% per-label premium (€3.6 vs. €2.8), a modest increment given the guarantee of label adjacency in the product scaffold.

Procurement Economics Cost Analysis Isotope Budget Optimization

Validated Application Pedigree: Explicit Citations for ¹³C-Labeled Pyrimidine and Purine Synthesis

Multiple authoritative vendor datasheets explicitly reference Das et al. (J. Med. Chem., 52, 5937, 2009) and Kim et al. (Bioorg. Med. Chem. Lett., 19, 5225, 2009) as the primary literature validating the use of ¹³C-labeled ethyl cyanoacetate in the synthesis of isotopically enriched pyrimidine and purine derivatives . These citations are supplied specifically for the 2,3-13C2 and 3-13C isotopologues, establishing a documented application pedigree that is absent for other labeling patterns such as 1,2-13C2, for which no equivalent primary literature reference is provided by vendors . This pedigree reduces the risk of failed synthetic campaigns due to unanticipated isotope effects or positional incompatibility.

Medicinal Chemistry Labeled Heterocycle Synthesis Literature Validation

Optimal Procurement Scenarios for Ethyl Cyanoacetate-2,3-13C2


Synthesis of ¹³C-Labeled Pyrimidine Internal Standards for LC-MS/MS Bioanalysis

When developing a quantitative LC-MS/MS method for a pyrimidine-based drug candidate, using Ethyl Cyanoacetate-2,3-13C2 as the starting material yields a final internal standard possessing a +2 Da mass shift at the two most analytically relevant positions—the C5 and C6 carbons of the pyrimidine ring . This dual-labeling ensures that the IS signal falls in a clean mass window free from the analyte's natural-abundance M+2 isotopologue, a requirement for achieving lower limits of quantification (LLOQ) below 1 ng/mL in plasma . The documented synthetic pathway (Das et al., 2009; Kim et al., 2009) provides a starting protocol that reduces method development time .

Mechanistic Elucidation of Pyrimidine Cyclocondensation via ¹³C-¹³C Coupled NMR

The adjacency of the two ¹³C labels at C2 and C3 in Ethyl Cyanoacetate-2,3-13C2 enables detection of ¹³C–¹³C spin-spin coupling (¹JCC ~50–70 Hz) in the reaction product, providing direct evidence for the retention of the C2–C3 bond during cyclocondensation . This information is inaccessible with single-labeled or non-adjacent-labeled isotopologues, making the 2,3-13C2 pattern the minimum requirement for NMR-based mechanistic studies of cyanoacetate-derived heterocycle formation .

Metabolic Tracing of Cyanoacetate-Derived Scaffolds in Cellular Systems

For stable-isotope-resolved metabolomics studies in which a pyrimidine pharmacophore is incubated with cultured cells, the 2,3-13C2 label permits tracing of both the methylene and cyano carbons into downstream nucleotide pools via LC-HRMS . The +2 Da shift separates the labeled isotopologue from the unlabeled cellular metabolite pool, while the position-specific labeling allows discrimination between de novo synthesis and salvage pathway incorporation—a resolution unachievable with a single-13C or uniformly labeled analog .

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